molecular formula C21H19N3O3 B6541826 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058373-39-9

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6541826
CAS No.: 1058373-39-9
M. Wt: 361.4 g/mol
InChI Key: UCCMKRVHXAVGRL-UHFFFAOYSA-N
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Description

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.14264148 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are part of the compound’s structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one exhibits significant biochemical properties that make it a valuable tool in biochemical research. This compound interacts with several enzymes and proteins, including kinases and phosphatases, which play crucial roles in cellular signaling pathways. The indole moiety of the compound allows it to bind with high affinity to multiple receptors, enhancing its potential as a therapeutic agent . Additionally, the compound’s structure enables it to participate in various biochemical reactions, including oxidation-reduction processes and enzyme inhibition .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases and transcription factors, leading to alterations in gene expression profiles . Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to enzyme active sites, leading to either inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects can occur, including disruptions in cellular signaling and metabolic processes . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-27-17-8-6-15(7-9-17)18-12-20(25)23(14-22-18)13-21(26)24-11-10-16-4-2-3-5-19(16)24/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCMKRVHXAVGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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